1-(3,4-Dichlorophenyl)ethanol
Overview
Description
1-(3,4-Dichlorophenyl)ethanol is a useful research compound. Its molecular formula is C8H8Cl2O and its molecular weight is 191.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55517. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Kinetics Study of Oxidation of Lignin Model Compounds by Chlorine Dioxide : This study examines the reaction of a lignin model compound, similar to 1-(3,4-Dichlorophenyl)ethanol, with chlorine dioxide. The research provides insights into the chlorination and oxidizing reactions and has implications for environmental pollution in elemental chlorine-free bleaching of pulp (Nie et al., 2014).
Solubility of 4-(3,4-Dichlorophenyl)-1-Tetralone in Ethanol and Acetone Mixtures : This paper presents the solubility characteristics of a compound structurally related to this compound, which can be essential in the purification process of this compound (Wang et al., 2007).
Biotransformation for Synthesis of Chiral Intermediate of Miconazole : This study investigates the biocatalysis of a compound similar to this compound for the enantioselective synthesis of a chiral intermediate of the antifungal agent Miconazole (Miao et al., 2019).
Enzymatic Process for Synthesis of Chiral Intermediate of Ticagrelor : Here, a method for transforming a compound related to this compound into a chiral alcohol for Ticagrelor synthesis is developed. This highlights its role in medicinal chemistry (Guo et al., 2017).
Kinetic Resolution of 2-Chloro-1-(3,4-Dichlorophenyl)ethanol : This research focuses on the kinetic resolution of racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol by lipase-catalyzed transesterification, demonstrating its potential in stereoselective synthesis (Wang et al., 2007).
Efficient Synthesis of Chiral Intermediates for Pharmaceutical Applications : Various studies have been conducted on efficient synthesis methods for chiral intermediates structurally similar to this compound, highlighting its importance in the synthesis of pharmaceuticals (Ni et al., 2012), (Kurbanoğlu et al., 2009).
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, a synthetic dichloro-substituted aminochalcone, has been studied for its antitrypanosomiasis activity . The protein targets of this compound in the evolutionary cycle of T. cruzi include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
The structurally similar compound mentioned above acts on the active site of the cyp51 receptor . It establishes a stable complex with the target through hydrogen interactions .
Biochemical Pathways
The structurally similar compound has been shown to inhibit parasite proliferation via cytotoxicity analysis on mammalian host cells .
Pharmacokinetics
The structurally similar compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation .
Result of Action
The structurally similar compound has been shown to be effective against trypomastigotes .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds can act as catalysts in biochemical reactions . For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone . This suggests that 1-(3,4-Dichlorophenyl)ethanol may also interact with enzymes and other biomolecules in a similar manner.
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds have been shown to influence cellular processes. For example, 3-(3,4-Dichlorophenyl)-1,1-Dimethylurea (DCMU), a photosynthesis inhibitor, has been shown to affect the cell cycle in Euglena gracilis . It inhibits the transit through G2/M phase but does not block entrance into the cell cycle . This suggests that this compound may also have significant effects on cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Related compounds have been shown to interact with biomolecules at the molecular level. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate acts as a catalyst in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, suggesting potential binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
A related compound, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate, has been shown to effectively transform 2-chloro-1-(2,4-dichlorophenyl)ethanone at relatively high conversion temperatures, with the reaction conducted at 40 °C for 26 hours . This suggests that this compound may also exhibit temporal changes in its effects over time in laboratory settings.
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. Related compounds have been shown to be involved in metabolic pathways. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate is involved in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGSONNNMGQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290888 | |
Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1475-11-2 | |
Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1475-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-alpha-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1475-11-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichloro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chirality of 1-(3,4-dichlorophenyl)ethanol?
A1: this compound exists as two enantiomers, the (R)- and (S)- isomers. This chirality is significant because biological systems often exhibit selectivity towards specific enantiomers. [, ] For example, research demonstrates that the enzyme Alcaligene sp. lipase shows enantioselectivity towards the (R)-isomer of this compound during transesterification reactions. [, ] This selectivity is crucial for applications like kinetic resolution, where enzymes are used to separate enantiomers from a racemic mixture. [, ]
Q2: How does the structure of this compound relate to its biological activity?
A2: While the provided research focuses on enzymatic resolution and doesn't delve into specific biological targets of this compound, we can infer some structure-activity relationships. The presence of the chlorine atoms on the aromatic ring can influence the molecule's lipophilicity, potentially impacting its interaction with biological membranes. [] Furthermore, the position of the chlorine atoms (3,4-dichloro substitution) might influence the molecule's binding affinity to enzymes or receptors. Further research is needed to fully elucidate the relationship between the structure of this compound and its biological activity.
Q3: What are the potential applications of lipase-catalyzed kinetic resolution of this compound?
A3: Kinetic resolution of racemic mixtures, like that of this compound, is a crucial process in pharmaceutical and fine chemical synthesis. [, ] Obtaining enantiomerically pure compounds is often essential for drug development, as different enantiomers can exhibit distinct pharmacological activities, potencies, and even toxicities. [, ] Therefore, the ability to efficiently separate the enantiomers of this compound using Alcaligene sp. lipase could have implications for producing enantiopure pharmaceuticals or intermediates for various chemical syntheses. [, ]
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